molecular formula C11H12N2O B3354269 1H-Indole-3-acetamide, 2-methyl- CAS No. 58360-14-8

1H-Indole-3-acetamide, 2-methyl-

Cat. No. B3354269
CAS RN: 58360-14-8
M. Wt: 188.23 g/mol
InChI Key: NUPOXGRMCZCHAX-UHFFFAOYSA-N
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Description

“1H-Indole-3-acetamide, 2-methyl-” is a derivative of indole . Indole derivatives are of wide interest due to their diverse biological and clinical applications . The molecular formula of “1H-Indole-3-acetamide, 2-methyl-” is C10H10N2O .


Synthesis Analysis

Indole-3-acetamides can be synthesized via the coupling of indole-3-acetic acid with various substituted anilines in the presence of a coupling reagent . The structures of the synthetic molecules can be elucidated through different spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “1H-Indole-3-acetamide, 2-methyl-” can be represented by the formula C10H10N2O . More detailed structural information can be obtained from resources like the NIST Chemistry WebBook .


Chemical Reactions Analysis

Indole-3-acetamides have been found to display good to moderate inhibition against the α-amylase enzyme . This suggests that they could play a role in controlling diabetes by inhibiting this enzyme, which is known to increase blood glucose .


Physical And Chemical Properties Analysis

The molecular weight of “1H-Indole-3-acetamide, 2-methyl-” is 174.1992 . More detailed physical and chemical properties can be obtained from resources like the NIST Chemistry WebBook .

Scientific Research Applications

Antioxidant Properties

1H-Indole-3-acetamide derivatives have been investigated for their antioxidant properties. In a study by Gopi and Dhanaraju (2020), novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were synthesized and evaluated for their antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods. Some compounds exhibited considerable activity, comparable to standard antioxidants. Notably, compounds with halogens attached to the phenyl ring showed remarkable activity due to their structural arrangement (Gopi & Dhanaraju, 2020).

Anti-inflammatory Drug Synthesis

The synthesis of new indole acetamide derivatives with potential anti-inflammatory properties has been explored. Al-Ostoot et al. (2020) reported the synthesis of a specific indole acetamide, which demonstrated potential anti-inflammatory activity through in silico modeling targeting the cyclooxygenase COX-1 and 2 domains. This research suggests the application of indole acetamides in developing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Antihyperglycemic and Antioxidant Agents

Indole-3-acetamides have shown promise as antihyperglycemic and antioxidant agents. Kanwal et al. (2021) synthesized a series of indole-3-acetamides and assessed their inhibitory effects against the α-amylase enzyme, finding some compounds with significant inhibitory activities. These compounds also displayed antioxidant potential, indicating their potential as therapeutic agents for conditions like diabetes and oxidative stress-related diseases (Kanwal et al., 2021).

Pharmaceutical and Therapeutic Development

Research intoindole acetamides has led to the discovery of compounds with various pharmacological activities. For instance, compounds derived from indole-3-acetamide have been found to exhibit activities such as cytotoxicity, which could be relevant in cancer research and treatment. An example is a study by Wang et al. (2011), where a cytotoxic indole-3-ethenamide was isolated from a halotolerant fungus, indicating potential applications in oncology (Wang et al., 2011).

Coordination to Metal Ions

Indole derivatives, including indole-3-acetamides, have been studied for their ability to coordinate with metal ions. Kaminskaia et al. (2000) investigated the binding of indole-3-acetamide to platinum(II) and palladium(II) ions. This study revealed insights into the coordinating abilities of indole, potentially useful in developing metal-based drugs or in understanding metal interactions in biological systems (Kaminskaia et al., 2000).

Safety and Hazards

The safety data sheet for a related compound, 1H-Indole-3-acetic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling “1H-Indole-3-acetamide, 2-methyl-”.

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Future research could focus on further elucidating the biological activities of “1H-Indole-3-acetamide, 2-methyl-” and its potential applications in medicine.

properties

IUPAC Name

2-(2-methyl-1H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-9(6-11(12)14)8-4-2-3-5-10(8)13-7/h2-5,13H,6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPOXGRMCZCHAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80482704
Record name 1H-Indole-3-acetamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

58360-14-8
Record name 1H-Indole-3-acetamide, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80482704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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